Cas no 1160263-53-5 (8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride)

8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride
- 4-quinolinecarbonyl chloride, 8-chloro-2-(3-methylphenyl)-
- BBL014724
- 8-Chloro-2-(m-tolyl)quinoline-4-carbonylchloride
- 1160263-53-5
- MFCD03422815
- ALBB-011054
- STL197133
- 8-Chloro-2-(m-tolyl)quinoline-4-carbonyl chloride
- VS-04551
- AKOS005172827
-
- MDL: MFCD03422815
- インチ: 1S/C17H11Cl2NO/c1-10-4-2-5-11(8-10)15-9-13(17(19)21)12-6-3-7-14(18)16(12)20-15/h2-9H,1H3
- InChIKey: AABDNDWRGHXGKY-UHFFFAOYSA-N
- ほほえんだ: C(Cl)(C1C2C(N=C(C3=CC=CC(C)=C3)C=1)=C(Cl)C=CC=2)=O
計算された属性
- せいみつぶんしりょう: 315.0217694g/mol
- どういたいしつりょう: 315.0217694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 389
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.4
- トポロジー分子極性表面積: 30Ų
8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 368539-1g |
8-chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride |
1160263-53-5 | 1g |
£267.00 | 2023-04-24 | ||
Chemenu | CM264087-1g |
8-Chloro-2-(m-tolyl)quinoline-4-carbonyl chloride |
1160263-53-5 | 97% | 1g |
$198 | 2022-06-14 | |
TRC | C051845-500mg |
8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl Chloride |
1160263-53-5 | 500mg |
$ 300.00 | 2022-06-06 | ||
Chemenu | CM264087-5g |
8-Chloro-2-(m-tolyl)quinoline-4-carbonyl chloride |
1160263-53-5 | 97% | 5g |
$497 | 2021-08-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD507171-5g |
8-Chloro-2-(m-tolyl)quinoline-4-carbonyl chloride |
1160263-53-5 | 97% | 5g |
¥3654.0 | 2023-04-05 | |
abcr | AB378722-500 mg |
8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride |
1160263-53-5 | 500MG |
€195.40 | 2022-06-10 | ||
Chemenu | CM264087-5g |
8-Chloro-2-(m-tolyl)quinoline-4-carbonyl chloride |
1160263-53-5 | 97% | 5g |
$527 | 2022-06-14 | |
abcr | AB378722-500mg |
8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride; . |
1160263-53-5 | 500mg |
€205.00 | 2024-07-24 | ||
abcr | AB378722-1g |
8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride; . |
1160263-53-5 | 1g |
€237.00 | 2024-07-24 | ||
A2B Chem LLC | AI10571-1g |
8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride |
1160263-53-5 | >95% | 1g |
$439.00 | 2024-04-20 |
8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chlorideに関する追加情報
In-Depth Analysis of 8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride (CAS 1160263-53-5): Properties, Applications, and Industry Trends
The compound 8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride (CAS 1160263-53-5) is a specialized quinoline derivative with significant relevance in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a chloroquinoline core and a reactive carbonyl chloride group, makes it a versatile intermediate for synthesizing complex molecules. Researchers are increasingly focusing on this compound due to its potential in developing small-molecule inhibitors and fluorescence probes, aligning with the growing demand for precision therapeutics.
Recent studies highlight the role of 8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride in catalysis and material science. Its electron-deficient quinoline scaffold facilitates cross-coupling reactions, a hot topic in green chemistry discussions. As industries prioritize sustainable synthesis methods, this compound’s compatibility with palladium-catalyzed reactions positions it as a candidate for eco-friendly manufacturing processes. Furthermore, its photophysical properties are being explored for OLED materials, addressing the surge in organic electronics research.
The stability and reactivity of CAS 1160263-53-5 under varying conditions have been extensively documented. Unlike conventional acyl chlorides, this derivative exhibits enhanced shelf-life due to steric hindrance from the 3-methylphenyl group—a feature frequently queried in chemical forums. Such characteristics reduce hydrolysis risks during storage, a practical advantage for laboratories optimizing high-throughput screening workflows. Analytical data (HPLC, NMR) confirm >98% purity in commercial batches, meeting stringent GMP standards for preclinical applications.
Emerging trends in drug discovery underscore the importance of heterocyclic building blocks like this quinoline derivative. Its structural motifs appear in investigational kinase inhibitors targeting oncology and inflammatory diseases—topics dominating biomedical literature searches. Patent analyses reveal its use in proprietary prodrug formulations, reflecting industry efforts to improve bioavailability of hydrophobic APIs. These applications resonate with the rising popularity of structure-activity relationship (SAR) studies among medicinal chemists.
From a commercial perspective, CAS 1160263-53-5 caters to niche markets in fine chemicals. Suppliers emphasize its role in custom synthesis services, responding to the demand for tailored intermediates in contract research organizations (CROs). Regulatory filings indicate compliance with REACH and TSCA guidelines, ensuring global accessibility. Interestingly, search engine data show growing queries for scalable production methods of such derivatives, highlighting industry needs for cost-effective routes.
Ongoing academic investigations explore the chemoenzymatic modification of this compound. Biocatalysis—a trending topic in synthetic biology—could enable selective derivatization of its carbonyl group under mild conditions. This aligns with the broader shift toward biobased chemistry, a frequently searched term in sustainability-focused research. Additionally, computational studies (DFT calculations) predict its utility in designing metal-organic frameworks (MOFs), expanding its potential beyond life sciences.
In analytical chemistry, 8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride serves as a chromatographic reference for detecting trace impurities in related APIs. Its distinct UV absorption profile (λmax ~340 nm) facilitates HPLC method development, a common challenge discussed in analytical method validation forums. Laboratories increasingly seek such well-characterized standards to comply with ICH Q2(R1) guidelines, reflecting tightened quality control requirements.
Future prospects for this compound may involve nanotechnology integrations. Preliminary research suggests its applicability in surface functionalization of nanoparticles—an area gaining traction in targeted drug delivery systems. As interdisciplinary approaches dominate modern research, CAS 1160263-53-5 exemplifies how classical organic intermediates adapt to cutting-edge scientific paradigms.
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